4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile
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Overview
Description
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile is a chemical compound that belongs to the class of organic compounds known as benzonitriles. These compounds are characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is notable for its unique structure, which includes a pyridinone moiety linked to a benzonitrile via an ethoxy bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile typically involves the reaction of 2-pyridone with an appropriate ethoxybenzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone and benzonitrile moieties.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The pyridinone moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar in structure due to the presence of a carbonyl group attached to a heterocyclic ring.
3,4-Dimethoxyphenethylamine: Shares structural similarities with the ethoxybenzyl moiety.
Uniqueness
4-(2-(2-Oxopyridin-1(2h)-yl)ethoxy)benzonitrile is unique due to its combination of a pyridinone and benzonitrile structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C14H12N2O2 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-[2-(2-oxopyridin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H12N2O2/c15-11-12-4-6-13(7-5-12)18-10-9-16-8-2-1-3-14(16)17/h1-8H,9-10H2 |
InChI Key |
ZIDGXFQOTQBHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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